Chemical structure and physical properties of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Chemical structure and physical properties of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one
Executive Summary
Cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one (CAS: 24876-57-1) is a highly specialized synthetic intermediate and pharmacological scaffold belonging to the octahydroindole class of compounds[1]. Characterized by a cis-fused 5/6 bicyclic system and a congested quaternary stereocenter at the 3a position, this molecule is structurally homologous to the mesembrine alkaloids found in Sceletium tortuosum[2]. In drug development and medicinal chemistry, this scaffold is primarily utilized to probe the structure-activity relationships (SAR) of serotonin transporter (SERT) inhibitors and phosphodiesterase 4 (PDE4) inhibitors, or as a lipophilic precursor for synthesizing diverse neuroactive analogs[3].
This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, synthetic methodology, and analytical validation protocols.
Structural Architecture & Stereochemical Dynamics
The molecular architecture of cis-1-benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one is defined by three critical domains:
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The cis-Octahydroindole Core : The fusion of a pyrrolidine ring and a cyclohexanone ring. The cis relationship between the 3a-phenyl group and the 7a-proton is critical for its three-dimensional conformation, forcing the 6-membered ring into a stable chair conformation while the 5-membered ring adopts an envelope shape.
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The 3a-Quaternary Center : The phenyl group at position 3a provides essential aromatic ( π−π ) interactions required for binding to the hydrophobic pockets of monoamine transporters[4].
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The N-Benzyl Group : Positioned at the pyrrolidine nitrogen, the benzyl group serves a dual purpose. Synthetically, it acts as a robust, cleavable protecting group. Pharmacologically, it significantly increases the lipophilicity (logP) of the molecule, facilitating blood-brain barrier (BBB) penetration compared to N-demethylated or N-methylated counterparts[5].
Fig 1. Pharmacophore mapping of the 3a-phenyl-octahydroindole scaffold.
Physicochemical Properties
Quantitative data for cis-1-benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one is summarized below to aid in formulation, extraction, and chromatographic method development[1],[5].
| Property | Value / Description |
| Chemical Name | cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one |
| CAS Registry Number | 24876-57-1 |
| Molecular Formula | C₂₁H₂₃NO |
| Molecular Weight | 305.41 g/mol |
| SMILES String | O=C1CC[C@]2(N(CC2)Cc1ccccc1)c1ccccc1 |
| Stereochemistry | cis ring junction (3aR, 7aR / 3aS, 7aS racemate) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Ketone oxygen, Tertiary amine nitrogen) |
| Physical State | Solid (typically crystalline powder) |
Synthetic Methodology: The Aza-Robinson Annulation
The construction of the highly congested cis-octahydroindole core requires precise stereochemical control. The most robust and field-proven method is the Aza-Robinson Annulation , which builds the 6-membered cyclohexanone ring onto a pre-existing functionalized pyrrolidine[4].
Step-by-Step Experimental Workflow
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Precursor Activation : The synthesis begins with a 1-benzyl-3-phenylpyrrolidine derivative containing an electrophilic or nucleophilic handle at the 3-position (e.g., a cyano or ester group).
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Michael Addition : The pyrrolidine precursor is reacted with methyl vinyl ketone (MVK) under basic conditions (e.g., using potassium tert-butoxide or sodium ethoxide). The nucleophilic carbon attacks the β -carbon of MVK, generating a 1,5-diketone intermediate.
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Intramolecular Aldol Condensation : Upon heating, the intermediate undergoes an intramolecular aldol condensation.
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Mechanistic Causality: The cyclization is highly stereoselective. The transition state strongly favors the formation of the cis-fused ring system. A trans-fusion would force the bulky 3a-phenyl group into a severe 1,3-diaxial steric clash with the protons of the newly formed cyclohexanone ring. The cis-geometry relieves this strain, making it the thermodynamically favored product.
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Dehydration : Subsequent dehydration yields an enone, which is then selectively reduced (e.g., via catalytic hydrogenation or dissolving metal reduction) to yield the final saturated cis-1-benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one.
Fig 2. Aza-Robinson annulation workflow for the cis-octahydroindole core.
Pharmacological Context: The Mesembrine Scaffold
The 3a-phenyl-octahydroindole skeleton is the defining structural motif of the mesembrine alkaloids [2]. While naturally occurring mesembrine features a 3,4-dimethoxyphenyl group at the 3a position and an N-methyl group, synthetic analogs like 24876-57-1 are critical for mapping the pharmacophore of these neuroactive compounds.
Dual Mechanism of Action
Research into this scaffold has revealed a unique dual-action pharmacology[3]:
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SERT Inhibition : The 3a-aryl group mimics the indole ring of serotonin, allowing the molecule to bind to the Serotonin Transporter (SERT) with high affinity (often in the low nanomolar range), preventing serotonin reuptake.
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PDE4 Inhibition : The bicyclic core interacts with Phosphodiesterase 4 (PDE4), preventing the degradation of intracellular cyclic AMP (cAMP).
The N-benzyl group in 24876-57-1 can be strategically removed via palladium-catalyzed hydrogenolysis to yield the secondary amine, which can subsequently be derivatized to optimize binding kinetics for either SERT or PDE4[4].
Fig 3. Dual mechanism of action associated with mesembrine-type alkaloids.
Analytical Validation Protocols
To ensure the scientific integrity of the synthesized compound, a self-validating analytical system must be employed to confirm both purity and the critical cis stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol : Dissolve the sample in CDCl₃ and acquire 1D ¹H, 1D ¹³C, and 2D NOESY spectra.
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Causality & Validation : The relative stereochemistry is definitively proven by the 2D NOESY spectrum. A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between the proton at the 7a position (the ring junction CH) and the ortho-protons of the 3a-phenyl ring. This spatial proximity ( ≤5 Å) is only physically possible in the cis-isomer. Furthermore, the 7a-proton in a cis-fused system typically presents as a distinct multiplet with small equatorial-equatorial coupling constants, differentiating it from the rigid axial-axial couplings seen in trans-isomers.
High-Performance Liquid Chromatography (HPLC)
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Protocol : Utilize a reversed-phase C18 column with a gradient mobile phase of Water/Acetonitrile (containing 0.1% TFA to suppress amine ionization tailing).
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Validation : The N-benzyl and 3a-phenyl groups provide strong UV chromophores. Detection at 214 nm and 254 nm ensures accurate purity quantification. The presence of a single, sharp peak confirms the absence of the trans-diastereomer, which would elute at a different retention time due to its altered dipole moment and hydrodynamic radius.
References
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Grokipedia. "Mesembrine." Grokipedia, 2026. Available at:[Link]
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Krstenansky, J. L. "Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology." Journal of Ethnopharmacology, 2017. Available at:[Link]
